3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one
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Overview
Description
3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one is a complex heterocyclic compound that features a thiophene ring and a pyrrolo[3,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one can be achieved through multicomponent reactions. One such method involves an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This reaction typically uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea.
Pyrrolo[3,4-b]pyridine Derivatives: Compounds like 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
Uniqueness
3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one is unique due to its combination of a thiophene ring and a pyrrolo[3,4-b]pyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
The compound 3-(3-methylthiophen-2-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure
The structural formula of the compound can be summarized as follows:
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study showed that compounds with similar structures to our target compound displayed notable antifungal activity against various pathogens, including Cytospora sp. and Fusarium solani . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's profile. In vitro assays using DPPH radical scavenging methods indicated that certain pyrazole derivatives exhibit strong antioxidant capabilities, which can protect cells from oxidative stress . This property is essential for potential therapeutic applications in diseases linked to oxidative damage.
Cytotoxicity and Cancer Research
The cytotoxic effects of pyrazole derivatives have been extensively studied. For instance, compounds similar to this compound were evaluated for their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds could induce apoptosis in cancer cells, particularly when combined with standard chemotherapeutic agents like doxorubicin . This combination therapy approach suggests a synergistic effect that could enhance treatment efficacy.
Study 1: Antimicrobial Efficacy
A research team synthesized various pyrazole derivatives and tested their antimicrobial activity. Among these, a derivative closely related to our compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, researchers evaluated the DPPH radical scavenging activity of several pyrazole derivatives. The results indicated that modifications in the thiophene ring significantly enhanced antioxidant activity, suggesting structural optimization could yield more potent compounds .
Summary of Findings
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-6-8-19-14(11)4-5-15(18)17-9-12-3-2-7-16-13(12)10-17/h2-3,6-8H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOIKDWEQQSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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